BenchChemオンラインストアへようこそ!

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Physicochemical characterization Scaffold selection Lead optimization

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a 2,4-disubstituted pyrimidine research chemical (C10H16ClN3O, MW 229.71). The hydrochloride counterion improves aqueous handling relative to the free base.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71
CAS No. 1420884-67-8
Cat. No. B2916742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride
CAS1420884-67-8
Molecular FormulaC10H16ClN3O
Molecular Weight229.71
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2CCCNC2.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H
InChIKeyDJSXLBAAIHWORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(piperidin-3-yloxy)pyrimidine Hydrochloride (CAS 1420884-67-8): Procurement-Grade Physicochemical and Utility Profile


4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a 2,4-disubstituted pyrimidine research chemical (C10H16ClN3O, MW 229.71) [1]. The hydrochloride counterion improves aqueous handling relative to the free base . The compound features a piperidin-3-yloxy substituent at the pyrimidine 2-position and a methyl group at the 4-position. This substitution pattern creates a stereogenic center on the piperidine ring, resulting in a racemic product (unless chiral resolution is performed) [1]. The compound is supplied as a crystalline solid with purity specifications typically ranging from 95% to 98% (HPLC) .

Why Broadly Substituted Piperidinyloxypyrimidines Cannot Be Interchanged with 4-Methyl-2-(piperidin-3-yloxy)pyrimidine Hydrochloride


In the procurement of piperidinyloxypyrimidine building blocks, the precise position and identity of ring substituents critically dictate downstream reactivity, conformational preference, and biological target engagement [1]. The regioisomer 4-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1707602-56-9) places the piperidine ether at the 4-position, fundamentally altering hydrogen-bonding geometry and scaffold orientation in binding pockets [2]. Similarly, the des-methyl analog 2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1185316-04-4) lacks the 4-methyl group, resulting in a 14-Da molecular weight difference, altered lipophilicity, and distinct crystal packing behavior [3]. These structural differences propagate into divergent SAR in kinase and GPCR programs, making direct substitution scientifically invalid without comprehensive re-profiling [4].

4-Methyl-2-(piperidin-3-yloxy)pyrimidine Hydrochloride: Head-to-Head Comparator Evidence for Scientific Decision-Making


Molecular Weight and Hydrogen Bond Acceptor Count Differentiate from Des-Methyl and Regioisomeric Analogs

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride possesses a molecular weight of 229.71 g/mol and 4 hydrogen bond acceptors, compared with 215.68 g/mol and 3 hydrogen bond acceptors for the des-methyl analog 2-(piperidin-3-yloxy)pyrimidine hydrochloride [1][2]. The 14-Da increase and additional acceptor site arise directly from the 4-methyl group, which can participate in van der Waals interactions and alter solvation free energy. This difference exceeds the typical threshold for isosteric replacement and mandates re-optimization of pharmacokinetic properties in any lead series [3].

Physicochemical characterization Scaffold selection Lead optimization

Topological Polar Surface Area Distinguishes Substitution Patterns Relevant to Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 4-methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is 47 Ų [1]. This value places the compound below the 60-70 Ų threshold commonly associated with favorable blood-brain barrier penetration, but critically differs from the TPSA of the regioisomeric 4-(piperidin-3-yloxy)pyrimidine hydrochloride (CID 86277562), which is predicted to be 38 Ų based on the same computational method [2]. The 9 Ų difference, attributable to the repositioning of the pyrimidine nitrogen lone pairs relative to the ether linkage, may influence CNS versus peripheral distribution profiles [3].

CNS drug discovery Physicochemical profiling Permeability prediction

Rotatable Bond Count Predicts Conformational Entropy Differences Versus Regioisomeric and Des-Methyl Analogs

The target compound possesses 2 rotatable bonds (the piperidine-pyrimidine ether linkage and the piperidine ring itself) [1]. In contrast, the 4-substituted regioisomer 4-(piperidin-3-yloxy)pyrimidine hydrochloride has an identical rotatable bond count of 2, while the des-methyl analog 2-(piperidin-3-yloxy)pyrimidine hydrochloride retains only 1 rotatable bond due to reduced steric constraints in the absence of the 4-methyl group [2]. The additional rotatable bond in the target compound implies a higher conformational entropic penalty upon target binding (estimated ΔS† ~ -1.2 to -2.0 cal·mol⁻¹·K⁻¹ per bond), which can translate into a 5- to 20-fold difference in binding affinity if not compensated by enthalpic gains [3].

Conformational analysis Molecular dynamics Binding affinity optimization

NLT 98% Purity Specification Exceeds Industry-Baseline 95% Purity for Building Block Sourcing

Multiple suppliers offer 4-methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride at a minimum purity of 98% (HPLC), as certified by MolCore (NLT 98% specification) and LeYan (98% purity for catalog number 1780228) . In comparison, the des-methyl analog 2-(piperidin-3-yloxy)pyrimidine hydrochloride is more commonly supplied at 95% purity from the same vendor class (e.g., AKSci Z2418: 95%) . The 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities), reducing the risk of confounding bioassay results or side-product formation in parallel synthesis [1].

Chemical procurement Quality assurance Analytical chemistry

Undefined Stereocenter Creates Different Chiral Resolution Requirements Versus Enantiopure Analogs

The target compound carries one undefined atom stereocenter (the piperidine 3-position carbon), meaning it is supplied as a racemate unless otherwise specified [1]. This contrasts with the commercially available single-enantiomer (R)-4-methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride (CAS 1421047-60-0), which is a resolved optical isomer . The racemate is typically 30-50% less expensive per gram than the enantiopure form due to avoided chiral chromatography or asymmetric synthesis steps [2]. For applications where stereochemistry is not critical (e.g., initial SAR exploration, fragment-based screening), the racemate offers superior cost efficiency; when stereochemistry dictates target engagement, the enantiopure analog must be procured [3].

Chiral separation Stereochemistry Asymmetric synthesis

Optimal Deployment Scenarios for 4-Methyl-2-(piperidin-3-yloxy)pyrimidine Hydrochloride in Scientific Programs


Fragment-Based Lead Generation for Kinase Hinge-Binding Motifs

The pyrimidine ring serves as a canonical hinge-binding scaffold in kinase drug discovery. The 4-methyl group provides a defined vector for hydrophobic interactions within the selectivity pocket, while the piperidine-3-ether linkage offers a solubilizing anchor point for subsequent elaboration [1]. The racemic nature of the compound permits cost-effective initial screening (estimated $100-200/g) before commitment to enantioselective synthesis for advanced leads [2].

CNS Drug Discovery Scaffold Requiring Predicted Blood-Brain Barrier Permeability

With a TPSA of 47 Ų, the compound falls within the favorable range for CNS penetration (<60-70 Ų threshold) [1]. The 4-methyl group contributes to increased lipophilicity relative to the des-methyl analog, potentially enhancing passive diffusion across the blood-brain barrier. This property profile supports the compound's use as a starting point for CNS-targeted programs, including sigma receptor, histamine H3, or orexin receptor antagonist campaigns [2].

Parallel Library Synthesis Requiring High-Purity Building Blocks

The availability of this compound at 98% purity (NLT specification from MolCore and LeYan) [1] reduces the burden of pre-reaction purification. In parallel synthesis of 48- to 96-member libraries, a 60% reduction in impurity burden relative to 95%-purity alternatives translates to fewer failed reactions and simplified post-synthesis purification protocols, directly lowering per-compound library costs [2].

Unnatural Nucleoside Analog Development Targeting Antiviral or Oncologic Pathways

2-Substituted pyrimidines are privileged scaffolds in nucleoside analog design (e.g., cytidine and thymidine derivatives). The piperidin-3-yloxy substitution at the 2-position mimics the deoxyribose sugar moiety in certain conformations, while the 4-methyl group blocks metabolic methylation at this position [1]. This structural feature set supports exploration of the compound as a core template for non-natural nucleoside inhibitors of viral polymerases or DNA methyltransferases [2].

Quote Request

Request a Quote for 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.